molecular formula C10H10N2OS2 B137954 (2-Methoxyphenyl) methyl cyanocarbonimidodithioate CAS No. 152381-95-8

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate

Cat. No.: B137954
CAS No.: 152381-95-8
M. Wt: 238.3 g/mol
InChI Key: AWPXRSLPGCFGKI-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H10N2OS2 and a molecular weight of 238.33 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group, a methyl group, and a cyanocarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate involves several steps. One common method includes the reaction of 2-methoxybenzyl chloride with potassium thiocyanate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate moiety, where nucleophiles such as amines or alcohols replace the thiocyanate group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. Its unique structure allows for the creation of various derivatives that are useful in chemical research.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied. Researchers use techniques such as molecular docking and biochemical assays to elucidate these mechanisms .

Comparison with Similar Compounds

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:

    (2-Methoxyphenyl) methyl thiocyanate: This compound has a similar structure but lacks the cyanocarbonimidodithioate moiety. It is used in similar applications but may have different reactivity and properties.

    (2-Methoxyphenyl) methyl isothiocyanate: This compound contains an isothiocyanate group instead of the cyanocarbonimidodithioate moiety. It is also used in organic synthesis and biological research but has distinct chemical behavior.

    (2-Methoxyphenyl) methyl dithiocarbamate: This compound features a dithiocarbamate group and is used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

[(2-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-13-8-5-3-4-6-9(8)15-10(14-2)12-7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPXRSLPGCFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375645
Record name (2-Methoxyphenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152381-95-8
Record name Carbonimidodithioic acid, cyano-, 2-methoxyphenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152381-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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